1-Fluoroheptane

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Fluoroheptane can be synthesized through several methods. One common approach involves the reaction of 1-heptene with hydrogen fluoride in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure the selective addition of the fluorine atom to the heptane chain .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of specialized equipment to handle the hazardous nature of hydrogen fluoride and to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Fluoroheptane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in this compound can be substituted by other nucleophiles, leading to the formation of different heptane derivatives.

Oxidation Reactions: Under specific conditions, this compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The compound can also undergo reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium iodide in acetone, which facilitates the substitution of the fluorine atom.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Substitution Reactions: Products include various heptane derivatives depending on the nucleophile used.

Oxidation Reactions: Major products are alcohols or ketones.

Reduction Reactions: The primary product is the reduced form of this compound.

Aplicaciones Científicas De Investigación

1-Fluoroheptane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in spectroscopic studies.

Biology: The compound is studied for its potential effects on biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other fluorinated compounds

Mecanismo De Acción

The mechanism of action of 1-Fluoroheptane involves its interaction with various molecular targets. The fluorine atom in the compound can form strong bonds with other atoms, influencing the reactivity and stability of the molecule. This property is exploited in various chemical reactions where this compound acts as a reactant or intermediate .

Comparación Con Compuestos Similares

- 1-Fluoropentane

- 1-Fluorooctane

- 1-Fluorododecane

Comparison: 1-Fluoroheptane is unique due to its specific chain length and the presence of a single fluorine atom. Compared to shorter-chain fluorinated alkanes like 1-Fluoropentane, this compound exhibits different physical and chemical properties, such as boiling point and reactivity. Longer-chain compounds like 1-Fluorododecane have higher molecular weights and different applications .

Actividad Biológica

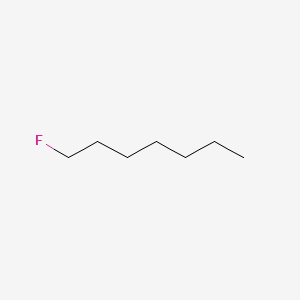

1-Fluoroheptane, a fluorinated alkane with the molecular formula CHF, has garnered attention in various fields due to its unique chemical properties and potential biological applications. This compound is primarily noted for its use as a solvent and cleaning agent, particularly in precision cleaning applications. However, understanding its biological activity is critical for evaluating its safety and efficacy in potential therapeutic and industrial uses.

This compound is characterized by a fluorine atom bonded to the first carbon of a heptane chain. This substitution alters the compound's physical and chemical properties, including its polarity, boiling point, and solubility. The electronegativity of fluorine enhances the compound's reactivity compared to its non-fluorinated counterparts.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 130.20 g/mol |

| Boiling Point | 126 °C |

| Density | 1.05 g/cm³ |

| Solubility in Water | Low |

| Flash Point | 20 °C |

Toxicity Studies

Research into the toxicity of this compound has revealed important insights regarding its safety profile. A study conducted on mice indicated that the compound exhibits moderate toxicity when administered intraperitoneally. Specifically, one mouse died within two days during a toxicity screening, while others showed signs of recovery after two weeks. The study highlighted that approximately 80% of the administered dose was eliminated from the body within this timeframe, suggesting a reasonable rate of excretion and potential for biocompatibility under controlled conditions .

Cleaning Efficacy and Biological Interactions

This compound has been evaluated for its cleaning efficiency in oxygen systems, demonstrating over 94% effectiveness in removing various contaminants. This property is attributed to its solvent capabilities, which may also influence biological interactions when used in medical or industrial applications .

Case Study: Cleaning Performance

In tests comparing various solvents, this compound consistently outperformed many alternatives in terms of contaminant removal efficiency. The results indicated that it effectively cleaned both single contaminants and mixtures, achieving cleaning efficiencies greater than 97% for most tested substances .

Interaction with Biological Systems

The interaction of this compound with biological systems is an area requiring further exploration. Initial studies suggest that while it may not be extensively bioactive in terms of therapeutic applications, its solvent properties could influence drug delivery systems or be utilized in formulations requiring specific physicochemical characteristics.

Fluorinated Compounds and Biological Activity

Fluorinated compounds like this compound have shown varying degrees of biological activity depending on their structure. The presence of fluorine can enhance lipophilicity, potentially affecting absorption and distribution within biological systems. Studies have indicated that fluorinated alkanes can alter cellular uptake mechanisms, which may have implications for drug design and delivery .

Summary of Findings

- Toxicity : Moderate toxicity observed in animal studies with significant excretion rates.

- Cleaning Efficiency : Over 94% effectiveness in contaminant removal.

- Biological Interactions : Potential for use as a solvent in drug delivery systems.

Propiedades

IUPAC Name |

1-fluoroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F/c1-2-3-4-5-6-7-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITLXSQYFZTQGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060964 | |

| Record name | Heptane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661-11-0 | |

| Record name | 1-Fluoroheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 1-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 1-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoroheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the fluorine substitution in 1-fluoroheptane affect its interaction with water compared to non-fluorinated alkanes?

A1: Research using FT-IR/NIR spectroscopy suggests that the fluorine atom in this compound influences the hydrogen bonding between the alkane chain and water molecules. [] While the exact nature of this influence requires further investigation, this finding highlights the role of fluorine substitution in altering the physicochemical properties of alkanes and their interactions with solvents like water.

Q2: What computational chemistry methods have been employed to study this compound and what are the key findings?

A2: Researchers have utilized coupled cluster calculations, specifically the PNO++ and combined PNO++ methods, to investigate the accuracy and efficiency of predicting linear response properties of this compound. [] These methods, focusing on local electron correlation effects, demonstrate promising results for larger molecular systems like fluoroalkane chains, including this compound. The study found that these methods provide accurate predictions of response properties with reduced computational cost compared to traditional coupled cluster approaches.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.